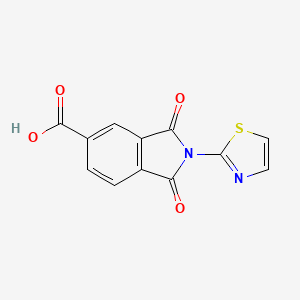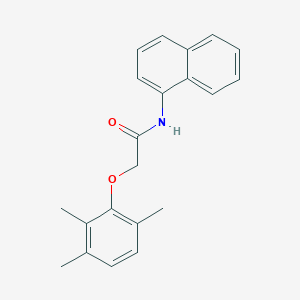
4-methyl-3-nitro-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-nitro-N-3-pyridinylbenzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA belongs to the class of benzamides, which are known to exhibit a wide range of biological activities. The unique chemical structure of MNPA makes it a promising candidate for the development of new drugs for various diseases, including cancer, neurological disorders, and inflammation.
Wirkmechanismus
The exact mechanism of action of 4-methyl-3-nitro-N-3-pyridinylbenzamide is not fully understood, but it is believed to act through multiple pathways. 4-methyl-3-nitro-N-3-pyridinylbenzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 4-methyl-3-nitro-N-3-pyridinylbenzamide has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-3-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-methyl-3-nitro-N-3-pyridinylbenzamide has been found to induce DNA damage and inhibit DNA repair mechanisms. 4-methyl-3-nitro-N-3-pyridinylbenzamide has also been shown to modulate the expression of proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
In neurological cells, 4-methyl-3-nitro-N-3-pyridinylbenzamide has been found to protect against oxidative stress and inflammation. 4-methyl-3-nitro-N-3-pyridinylbenzamide has also been shown to modulate the expression of proteins involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-nitro-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. 4-methyl-3-nitro-N-3-pyridinylbenzamide is also relatively stable and can be stored for extended periods without significant degradation.
However, 4-methyl-3-nitro-N-3-pyridinylbenzamide also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. 4-methyl-3-nitro-N-3-pyridinylbenzamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-3-nitro-N-3-pyridinylbenzamide. One area of interest is the development of 4-methyl-3-nitro-N-3-pyridinylbenzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of 4-methyl-3-nitro-N-3-pyridinylbenzamide as a combination therapy with other drugs for cancer and neurological diseases.
In addition, further research is needed to fully understand the mechanism of action of 4-methyl-3-nitro-N-3-pyridinylbenzamide and to identify the specific pathways and targets involved in its biological activity. This knowledge could lead to the development of more effective and targeted therapies for various diseases.
Synthesemethoden
4-methyl-3-nitro-N-3-pyridinylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-pyridinylboronic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain 4-methyl-3-nitro-N-3-pyridinylbenzamide in high yield and purity. The synthesis method has been optimized to produce 4-methyl-3-nitro-N-3-pyridinylbenzamide on a large scale, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-nitro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications. In cancer research, 4-methyl-3-nitro-N-3-pyridinylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-methyl-3-nitro-N-3-pyridinylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-3-nitro-N-3-pyridinylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the progression of cancer.
In neurological research, 4-methyl-3-nitro-N-3-pyridinylbenzamide has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-methyl-3-nitro-N-3-pyridinylbenzamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-10(7-12(9)16(18)19)13(17)15-11-3-2-6-14-8-11/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCJLZFGTRILPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-pyridin-3-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)

![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
![5-methoxy-2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B5688063.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)
![1-({[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5688145.png)
